molecular formula C12H14F3NO2 B3179607 ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate CAS No. 1151240-91-3

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B3179607
CAS No.: 1151240-91-3
M. Wt: 261.24 g/mol
InChI Key: SCAQGFRAYMMTNM-UHFFFAOYSA-N
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Description

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with significant importance in organic synthesis and pharmaceutical research It is characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester moiety

Mechanism of Action

Target of Action

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of Sitagliptin . Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . Therefore, the primary target of this compound can be inferred to be DPP-4.

Mode of Action

While the exact mode of action of this compound is not directly stated in the search results, we can infer from its role in the synthesis of Sitagliptin. Sitagliptin inhibits DPP-4, which prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased incretin levels lead to increased insulin synthesis and release, and decreased glucagon levels. This results in a decrease in glucose production and an increase in glucose disposal .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin, a drug used for the treatment of Type 2 diabetes . The synthesis involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to a Sitagliptin intermediate, using an esterase, and a transaminase from Roseomonas deserti, with benzylamine as an amino donor .

Pharmacokinetics

As a key intermediate in the synthesis of sitagliptin, its pharmacokinetic properties would be transformed during the synthesis process into those of the final drug product, sitagliptin .

Result of Action

The result of the action of this compound is the production of Sitagliptin, a potent and selective DPP-4 inhibitor . This leads to increased levels of incretin hormones, increased insulin synthesis and release, decreased glucagon levels, decreased glucose production, and increased glucose disposal .

Action Environment

The action environment of this compound is primarily the chemical reactions involved in the synthesis of Sitagliptin . The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of catalysts .

Biochemical Analysis

Biochemical Properties

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with several enzymes and proteins during these reactions. For instance, it is involved in asymmetric hydrogenation reactions catalyzed by nickel or other metal catalysts, which are essential for producing chiral intermediates . The compound’s interaction with these catalysts facilitates the formation of the desired chiral product with high enantiomeric purity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in metabolic flux and the regulation of specific genes involved in metabolic pathways . These effects are particularly relevant in the context of its use in pharmaceutical synthesis, where precise control over cellular processes is crucial.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, in the synthesis of sitagliptin phosphate, it undergoes a series of reactions, including asymmetric hydrogenation and stereoselective Hofmann rearrangement, to produce the desired chiral intermediate . These reactions are facilitated by the compound’s ability to interact with metal catalysts and other reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic regulation and enhanced enzyme activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in pharmaceutical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of pharmaceutical compounds. It interacts with various enzymes and cofactors, facilitating the conversion of substrates into desired products . The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites, which are critical for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and ensuring its effective use in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and its overall efficacy in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. The next step involves the reduction of the keto group to an amino group using appropriate reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable technologies to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQGFRAYMMTNM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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